molecular formula C16H14N2O4 B2975664 4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 1010867-56-7

4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No. B2975664
CAS RN: 1010867-56-7
M. Wt: 298.298
InChI Key: MWYIWJNTXAUWEV-UHFFFAOYSA-N
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Description

The compound “4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule that contains a benzene ring, a pyrazole ring, and several functional groups including hydroxyl groups and an ether group .


Molecular Structure Analysis

The benzene ring in the compound contributes to its aromaticity, which can have significant effects on its chemical behavior . The hydroxyl groups and the ether group can participate in hydrogen bonding, which can affect the compound’s physical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The hydroxyl groups could be involved in acid-base reactions . The benzene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of hydroxyl groups could make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

properties

IUPAC Name

4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-13-4-2-3-5-14(13)22-15-9-17-18-16(15)11-7-6-10(19)8-12(11)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIWJNTXAUWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333308
Record name 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

CAS RN

1010867-56-7
Record name 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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